molecular formula C9H13N3O5 B13984077 Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate CAS No. 923284-08-6

Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B13984077
CAS No.: 923284-08-6
M. Wt: 243.22 g/mol
InChI Key: RYNZDNHYKBCSFS-UHFFFAOYSA-N
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Description

Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound with a unique structure that includes a pyrazole ring substituted with a nitro group, a hydroxybutyl chain, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-hydroxybutylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The nitro group is introduced through nitration, and the final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

923284-08-6

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

methyl 1-(4-hydroxybutyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C9H13N3O5/c1-17-9(14)8-7(12(15)16)6-11(10-8)4-2-3-5-13/h6,13H,2-5H2,1H3

InChI Key

RYNZDNHYKBCSFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1[N+](=O)[O-])CCCCO

Origin of Product

United States

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